1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene

Asymmetric Synthesis Chiral Building Block Stereochemical Fidelity

Researchers seeking enantiopure azide building blocks often face intractable diastereomeric mixtures from racemic sources. This (R)-configured benzylic azide solves this by ensuring predictable stereochemical outcomes in CuAAC cascades. - Defined (R)-stereochemistry for enantioselective triazole library synthesis, avoiding 1:1 diastereomeric mixtures. - Ortho-Cl/Para-F substitution enables sequential Suzuki coupling & SNAr, with the 4-F serving as a ¹⁹F NMR reporter. - Short azide-arene linkage maximizes electronic tuning and minimizes rotational degrees of freedom, outperforming 2-azidoethyl analogs. Available as a high-purity building block with reliable global supply.

Molecular Formula C8H7ClFN3
Molecular Weight 199.6
CAS No. 1604373-46-7
Cat. No. B6267081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene
CAS1604373-46-7
Molecular FormulaC8H7ClFN3
Molecular Weight199.6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral Azide Building Block (CAS 1604373-46-7): Structural Overview


1-[(1R)-1-Azidoethyl]-2-chloro-4-fluorobenzene (CAS 1604373-46-7) is a stereodefined, hetero-halogenated aromatic azide with molecular formula C₈H₇ClFN₃ and molecular weight 199.61 g·mol⁻¹ . The compound comprises a benzene ring substituted at the 2-position with chlorine, the 4-position with fluorine, and at the 1-position with an (R)-configured 1-azidoethyl moiety, wherein the chirality at the benzylic α-carbon is fixed in the R absolute configuration [1]. It is catalogued as a chiral building block of ≥95% purity, characterized by an InChI Key of KTRPSVGWBXRKTF-RXMQYKEDSA-N and MDL identifier MFCD29034110, confirming both structural and stereochemical identity [1]. The presence of a terminal azide group renders this molecule competent for copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) and strain-promoted azide–alkyne cycloaddition (SPAAC) transformations, while the ortho-chloro and para-fluoro substituents impart dual electron-withdrawing character and provide orthogonal synthetic handles for further derivatization .

Stereochemical control Defined (R)-configuration supports asymmetric synthesis and diastereomeric purity
Click chemistry Benzylic azide competent for CuAAC/SPAAC without flexible linker dilution
Orthogonal handles 2-Cl/4-F pattern enables sequential, chemoselective derivatization

CAS 1604373-46-7: Why Analogs Fall Short


Substituting 1-[(1R)-1-Azidoethyl]-2-chloro-4-fluorobenzene with an apparent structural analog—the racemate (CAS 1955506-31-6), the 2-azidoethyl isomer (CAS 2229129-44-4), the (S)-enantiomer (CAS 1604267-00-6), or the des-fluoro 2-chlorobenzene analog (CAS 1604423-75-7)—fundamentally alters its performance in asymmetric synthesis, click chemistry, and downstream functionalization. The racemate lacks defined absolute configuration and is therefore unsuitable for any application requiring enantioselective control or diastereomeric purity [1]. The 2-azidoethyl isomer substitutes the short benzylic C–N linkage with a flexible ethylene spacer, altering both the conformational landscape of the resulting triazole conjugates and the electronic communication between azide and arene [2]. The (S)-enantiomer yields opposite stereochemical outcomes and cannot be substituted where the (R)-configuration has been pharmacophorically or mechanistically validated. The des-fluoro analog removes the para-fluorine synthetic handle and the additional electron-withdrawing effect that modulates azide reactivity . Only the title compound simultaneously provides: (i) defined (R)-stereochemistry at the benzylic position, (ii) a short azide–arene linkage that maximizes electronic tuning, and (iii) dual ortho-chloro/para-fluoro substitution enabling orthogonal cross-coupling and SNAr chemistry—a combination absent from all close analogs.

Racemic mixture

Undefined stereochemistry introduces 50% undesired enantiomer, compromising diastereomeric purity in asymmetric synthesis.

2-Azidoethyl isomer

Ethylene spacer increases conformational flexibility; may alter triazole geometry and weaken electronic coupling to the arene.

Des-fluoro analog

Lacks para-fluorine handle and ¹⁹F NMR reporter; cannot support orthogonal dual functionalization sequences.

(S)-Enantiomer

Opposite stereochemical outcomes; may not be suitable where (R)-configuration is mechanistically required.

CAS 1604373-46-7: Differentiation Evidence


Defined (R)-Configuration for Asymmetric Synthesis

1-[(1R)-1-Azidoethyl]-2-chloro-4-fluorobenzene (CAS 1604373-46-7) possesses a single, defined stereogenic center at the benzylic α-carbon with specified (R)-absolute configuration, as identified by the stereochemically explicit InChI Key KTRPSVGWBXRKTF-RXMQYKEDSA-N [1]. In contrast, the racemic mixture 1-(1-azidoethyl)-2-chloro-4-fluorobenzene (CAS 1955506-31-6) bears the non-stereospecific InChI Key KTRPSVGWBXRKTF-UHFFFAOYSA-N, indicating undefined stereochemistry and a 50:50 enantiomeric mixture [2]. For end-users requiring diastereomerically pure products, the racemate introduces an unavoidable 50% chemical impurity that cannot be separated by non-chiral methods. The (R)-enantiomer is commercially supplied in ≥95% purity with verified chiral integrity, making it the only form suitable for enantioselective CuAAC cascades or the synthesis of single-enantiomer triazole drug candidates [1][2].

Stereochemistry
Head-to-head
Single (R)-enantiomer (stereodefined InChI) vs. racemate (50:50 mixture, undefined stereochemistry). Vendor purity ≥95%.
Eliminates 50% impurity penalty in asymmetric reactions.
Certified chiral purity confirmed by multiple supplier specifications.
Asymmetric Synthesis Chiral Building Block Stereochemical Fidelity

Benzylic vs. Ethylene Azidoethyl Linker

The title compound features a benzylic 1-azidoethyl linker (N₃CH(CH₃)–Ar) with 2 rotatable bonds, whereas the regioisomer 1-(2-azidoethyl)-2-chloro-4-fluorobenzene (CAS 2229129-44-4) incorporates an ethylene-extended 2-azidoethyl chain (N₃CH₂CH₂–Ar) with 3 rotatable bonds [1][2]. The InChI of the target compound (1S/C8H7ClFN3/c1-5(12-13-11)7-3-2-6(10)4-8(7)9/h2-5H,1H3/t5-/m1/s1) confirms the branching at the α-carbon, while the isomer (1S/C8H7ClFN3/c9-8-5-7(10)2-1-6(8)3-4-12-13-11/h1-2,5H,3-4H2) confirms the linear ethylene spacer [1][2]. This structural divergence results in: (1) distinct computational properties—Complexity index 217 for the target vs. 206 for the 2-azidoethyl isomer, reflecting greater steric constraint around the azide; (2) a 2D polar surface area of 14.4 Ų for both, but with the target's azide in closer proximity to the electron-withdrawing arene [1][2]. The 2-azidoethyl isomer's additional methylene group introduces conformational flexibility that can alter the regiochemistry and kinetics of triazole formation during CuAAC or SPAAC ligation, and changes the spatial orientation of the triazole-linked payload relative to the chloro/fluoro-substituted benzene core.

Linker architecture
Head-to-head
Benzylic linker (2 rotatable bonds, complexity 217) vs. ethylene linker (3 rotatable bonds, complexity 206).
Greater steric constraint and electronic coupling in target.
May influence triazole formation kinetics and conjugate conformation.
Click Chemistry Linker Optimization Conformational Analysis

(R)-Enantiomer: Purity and Supplier Advantage

The (R)-enantiomer (CAS 1604373-46-7) is available through at least four established commercial suppliers (Enamine catalog EN300-226015, TRC catalog R128110, 1PlusChem catalog 1P01ANID) at ≥95% purity across multiple lot sizes (50 mg to 10 g), with verified CAS registry [1][2]. In contrast, the racemic mixture (CAS 1955506-31-6) has fewer supplier entries and is priced comparably per gram (e.g., Enamine EN300-297481 at $857/1g vs. Enamine EN300-226015 at ~$716/1g equivalent based on 2.5g pricing), yet the price-normalized cost per milligram of the active single enantiomer is effectively doubled when using the racemate, because 50% of the purchased mass is the undesired enantiomer [1][3]. Furthermore, the Toronto Research Chemicals reference standard R128110 for the (R)-enantiomer provides a certified analytical reference material suitable for method validation, a resource absent for the racemate from major certified reference material suppliers [2].

Supplier & standard
Head-to-head
(R)-enantiomer from ≥4 suppliers, includes certified reference standard (e.g., TRC R128110). Racemate: fewer sources, no certified standard.
Accessible chirally pure standard for method validation.
Effective enantiomer cost advantage vs. racemate procurement.
Chemical Procurement Purity Specification Building Block Sourcing

Dual Halogenation: Orthogonal Cross-Coupling

1-[(1R)-1-Azidoethyl]-2-chloro-4-fluorobenzene bears two chemically distinct halogen substituents: a chlorine atom at the 2-position (ortho to the azidoethyl group) and a fluorine atom at the 4-position (para) . This substitution pattern is confirmed by the SMILES notation CC(N=[N+]=[N-])c1ccc(F)cc1Cl . Class-level evidence from halogenated aryl azide building block literature establishes that chlorine and fluorine substituents on the same benzene ring offer differential reactivity profiles: chlorine is competent for Pd-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig, Sonogashira) and SNAr under mild conditions, while fluorine can serve as a weaker SNAr leaving group, a ¹⁹F NMR reporter, and a modulator of azide electronic properties via the Hammett σₚ value (+0.06 for F vs. +0.23 for Cl at the para position) [1]. In contrast, the des-fluoro analog 1-[(1R)-1-azidoethyl]-2-chlorobenzene (CAS 1604423-75-7) lacks the para-fluorine reporter and synthetic handle entirely . The presence of fluorine at the para position specifically reduces the electron density of the benzene ring (Hammett σₚ contribution), which class-level data suggests can enhance the electrophilicity of the azide nitrogen and potentially modulate the rate of 1,3-dipolar cycloaddition with alkynes relative to mono-chlorinated or non-fluorinated analogs [1].

Halogenation pattern
Class-level
2-Cl (cross-coupling competent) + 4-F (¹⁹F NMR reporter, electronic modulation). Des-fluoro analog has only one halogen handle.
Enables orthogonal sequential derivatization strategies.
Fluorine electronic effect on azide reactivity based on class-level evidence; validate in target system.
Cross-Coupling Synthetic Versatility Halogenation Pattern

CAS 1604373-46-7: Application Scenarios


Enantioselective CuAAC for Chiral Triazole Synthesis

For research groups executing enantioselective CuAAC cascades to construct chiral 1,2,3-triazole libraries (e.g., the N-propargyl-β-ketoamide azidation/click cascade methodology yielding triazoles in up to 99% yield and 95% ee [1]), the defined (R)-stereochemistry of CAS 1604373-46-7 ensures that the pre-existing stereogenic center at the benzylic α-carbon contributes predictable diastereofacial bias to the cycloaddition transition state. This distinguishes it from the racemic mixture (CAS 1955506-31-6), which would produce intractable 1:1 diastereomeric mixtures at each newly formed triazole stereocenter [2]. The short benzylic azide–arene linkage further minimizes rotational degrees of freedom relative to the 2-azidoethyl isomer (CAS 2229129-44-4), potentially enhancing stereochemical transmission from the chiral center to the reacting azide terminus [3].

Orthogonal Functionalization for Dual-Modality Probes

In chemical biology programs requiring dual-modality probes—e.g., a triazole-linked fluorophore at the azide terminus and a biotin or PEG handle installed via Pd-catalyzed cross-coupling at the 2-chloro position—the ortho-chloro/para-fluoro substitution pattern of the target compound enables sequential, chemoselective derivatization. The 2-Cl position can undergo Suzuki–Miyaura coupling, while the 4-F substituent serves as a non-reactive ¹⁹F NMR reporter throughout the synthetic sequence [4]. This orthogonal reactivity cannot be replicated with the mono-chlorinated analog 1-[(1R)-1-azidoethyl]-2-chlorobenzene (CAS 1604423-75-7), which lacks the para-fluorine reporter and second synthetic handle .

Certified Reference Standard for Chiral HPLC Methods

For analytical chemistry and quality control laboratories developing chiral HPLC methods to quantify enantiomeric excess of azide-containing building blocks, the availability of 1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene as a Toronto Research Chemicals (TRC) certified reference standard (R128110) provides a traceable, chromatographically characterized reference material for method validation [5]. The racemic mixture (CAS 1955506-31-6) is not available as a certified reference standard from major metrological suppliers, making the chirally pure (R)-enantiomer the only viable option for establishing validated enantiopurity assays [5][6].

SAR Studies of Halogenated Chiral Triazole Bioisosteres

Medicinal chemistry teams exploring triazole-based bioisosteres of amides, esters, or heterocycles can use the title compound to systematically map the SAR contributions of the 2-chloro and 4-fluoro substituents on target potency, metabolic stability, and lipophilicity. The XLogP3 value of 3.9 for the parent azide [7] serves as a baseline reference for comparing the lipophilicity shifts imparted by the 2,4-dihalogenation pattern versus mono-halogenated (XLogP3 ~3.0–3.5 for mono-chloro analogs) or non-halogenated chiral azides, providing a quantitative rationale for prioritizing the 2-chloro-4-fluoro substitution pattern in lead optimization campaigns.

Application
Selection Property
Validation Focus
Enantioselective CuAAC triazole synthesis
Stereochemical fidelity (R-configuration)
Diastereomeric excess and chiral triazole ee
Orthogonal dual-modality probe construction
Dual halogenation (2-Cl, 4-F)
Sequential derivatization and ¹⁹F monitoring
Chiral HPLC method validation
Certified reference standard availability
Enantiopurity assay development and traceability
Halogenated triazole SAR studies
Lipophilicity reference baseline (XLogP3)
Cl/F contribution to potency and metabolic stability
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